N-[2-(BENZYLOXY)ETHYL]-[1,1'-BIPHENYL]-2-CARBOXAMIDE
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Overview
Description
N-[2-(BENZYLOXY)ETHYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a benzyloxy group attached to an ethyl chain, which is further connected to a biphenyl structure with a carboxamide group. The unique structural features of this compound make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(BENZYLOXY)ETHYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzyloxyethyl Intermediate: The reaction of benzyl alcohol with ethylene oxide in the presence of a base such as sodium hydroxide to form 2-benzyloxyethanol.
Coupling with Biphenyl Derivative: The intermediate is then coupled with a biphenyl derivative using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(BENZYLOXY)ETHYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of benzyloxyacetic acid or benzaldehyde derivatives.
Reduction: Formation of ethylamine derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
N-[2-(BENZYLOXY)ETHYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of N-[2-(BENZYLOXY)ETHYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with various enzymes and receptors, modulating their activity. The biphenyl structure can facilitate binding to hydrophobic pockets in proteins, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxyethanol: A simpler analog with similar benzyloxy and ethyl groups but lacking the biphenyl and carboxamide functionalities.
Biphenyl Carboxamides: Compounds with similar biphenyl and carboxamide structures but different substituents on the ethyl chain.
Uniqueness
N-[2-(BENZYLOXY)ETHYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE is unique due to the combination of its benzyloxy, ethyl, biphenyl, and carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-phenyl-N-(2-phenylmethoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c24-22(23-15-16-25-17-18-9-3-1-4-10-18)21-14-8-7-13-20(21)19-11-5-2-6-12-19/h1-14H,15-17H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASHZQPTYAFPAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCNC(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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